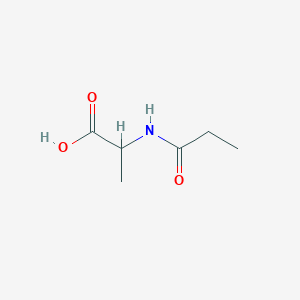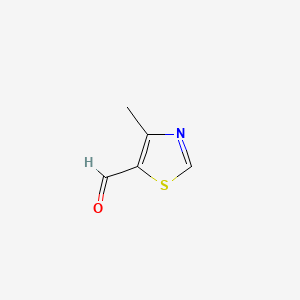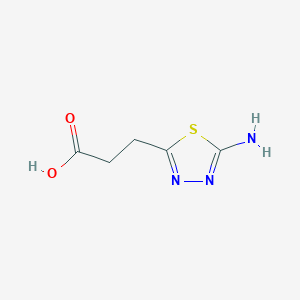
2-Chloro-4-thiocyanatoaniline
描述
2-Chloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5ClN2S. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the second position and a thiocyanate group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-thiocyanatoaniline can be achieved through a method called mechanochemical thiocyanation. This method involves the use of ammonium persulfate and ammonium thiocyanate as reagents, with silica acting as a grinding auxiliary. This approach has been reported to afford aryl thiocyanates with moderate to excellent yields for a wide variety of aryl compounds.
Industrial Production Methods
In an industrial context, the synthesis of this compound may involve the use of commercially available N-bromosuccinimide and potassium thiocyanate. The optimized protocol for this method affords thiocyanates with good regioselectivity and excellent yields .
化学反应分析
Types of Reactions
2-Chloro-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom, being a good leaving group, can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The thiocyanate group can undergo hydrolysis under specific conditions, leading to the formation of a thiol (sulfhydryl group) and ammonia.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or alcohols, and the reaction typically occurs under mild conditions.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, depending on the desired product.
Major Products
Nucleophilic Substitution: The major products are substituted anilines where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are thiols and ammonia.
科学研究应用
2-Chloro-4-thiocyanatoaniline has been studied for its role in the synthesis of various compounds. For example, it has been used in the synthesis of 2-Amino-5(6)-(4-aminophenyl)benzimidazole derivatives. Additionally, research has focused on the synthesis of new antimicrobials using N-derivatives of chlorine-substituted 4-thiocyanatoanilines.
In environmental and industrial contexts, this compound and its analogues have been utilized by microbial strains as carbon and nitrogen sources under anaerobic conditions, providing insights into the degradation of nitroaromatic compounds in contaminated environments. It also has implications in the large-scale synthesis of industrially significant chemicals, such as 2,4-Thiazolidinedione.
作用机制
2-Chloro-4-thiocyanatoaniline exerts its effects primarily through its thiocyanate group, which is known for its antimicrobial properties. The compound may inhibit the growth of certain microbes by interfering with their metabolic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known that thiocyanates are commonly found in natural products and exhibit excellent antimicrobial activity.
相似化合物的比较
Similar Compounds
4-Thiocyanatoaniline: Similar structure but lacks the chlorine atom at the second position.
2-Chloroaniline: Similar structure but lacks the thiocyanate group at the fourth position.
4-Chloro-2-thiocyanatoaniline: Similar structure but with the positions of the chlorine and thiocyanate groups reversed.
Uniqueness
2-Chloro-4-thiocyanatoaniline is unique due to the presence of both a chlorine atom and a thiocyanate group on the aniline ring.
属性
IUPAC Name |
(4-amino-3-chlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOJMWJGHBCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343641 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3226-47-9 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-amino-3-chlorophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)





